molecular formula C19H24N6O2S B10977326 N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10977326
M. Wt: 400.5 g/mol
InChI Key: AHNFVKUSRUKKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a pyrazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-keto ester under acidic conditions.

    Formation of the Triazole Ring: The pyrazole intermediate is then reacted with an appropriate nitrile to form the triazole ring via a cyclization reaction.

    Attachment of the Ethoxyphenyl Group: The triazole-pyrazole intermediate is then reacted with 4-ethoxyphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, such as temperature, solvent, and catalyst.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the triazole or pyrazole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole or pyrazole derivatives.

    Substitution: Substituted ethoxyphenyl derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features, which may confer biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-1-ethyl-5-methylpyrazole-4-sulfonamide
  • 1-(4-ethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine

Uniqueness

N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C19H24N6O2S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[4-ethyl-5-(1-ethylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H24N6O2S/c1-4-24-12-14(11-20-24)18-22-23-19(25(18)5-2)28-13-17(26)21-15-7-9-16(10-8-15)27-6-3/h7-12H,4-6,13H2,1-3H3,(H,21,26)

InChI Key

AHNFVKUSRUKKKF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NN=C(N2CC)SCC(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.